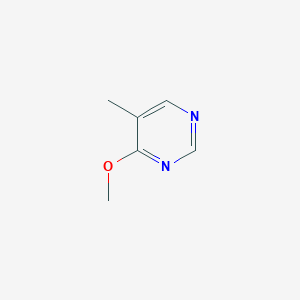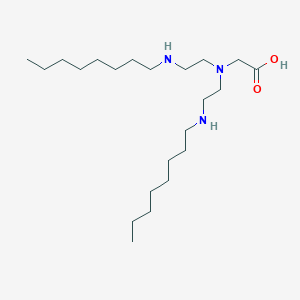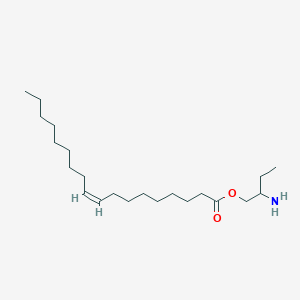
2-Aminobutyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobutyl oleate is a chemical compound that has been found to have various potential applications in the field of scientific research. It is a derivative of oleic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Aminobutyl oleate is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. Additionally, it has been suggested that 2-Aminobutyl oleate may act as an antioxidant, reducing oxidative stress in cells and tissues.
Biochemische Und Physiologische Effekte
2-Aminobutyl oleate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been found to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Moreover, 2-Aminobutyl oleate has been found to increase the expression of various genes involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Aminobutyl oleate in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation in various tissues. Additionally, it has been found to be relatively non-toxic to cells and tissues. However, one limitation of using 2-Aminobutyl oleate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for the study of 2-Aminobutyl oleate. One direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent in various tissues and organs. Moreover, it would be interesting to investigate its potential as a neuroprotective agent in various neurological disorders. Additionally, future studies could focus on improving the solubility and bioavailability of 2-Aminobutyl oleate to enhance its efficacy in lab experiments.
Conclusion:
2-Aminobutyl oleate is a chemical compound that has various potential applications in the field of scientific research. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-Aminobutyl oleate in various fields of scientific research.
Synthesemethoden
2-Aminobutyl oleate can be synthesized using various methods, including the reaction of oleic acid with 2-amino-1-butanol in the presence of a catalyst. Another method involves the reaction of oleic acid with 2-amino-1-butanol using a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-Aminobutyl oleate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in various tissues. Additionally, 2-Aminobutyl oleate has been studied for its neuroprotective properties, and it has been found to protect neurons from damage.
Eigenschaften
CAS-Nummer |
17705-81-6 |
|---|---|
Produktname |
2-Aminobutyl oleate |
Molekularformel |
C22H43NO2 |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
2-aminobutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-20-21(23)4-2/h11-12,21H,3-10,13-20,23H2,1-2H3/b12-11- |
InChI-Schlüssel |
PAJXKWALMFXULT-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |
Andere CAS-Nummern |
17705-81-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



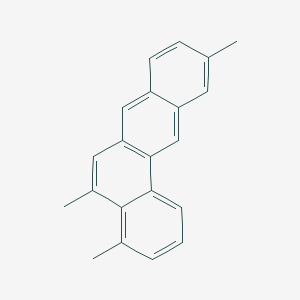
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
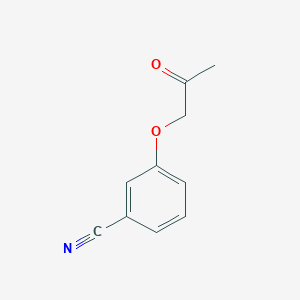
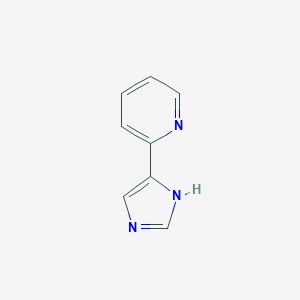
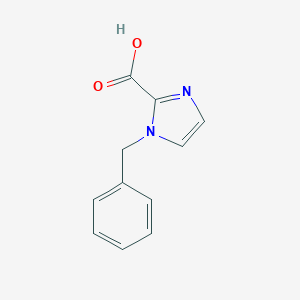

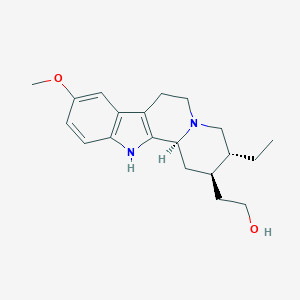
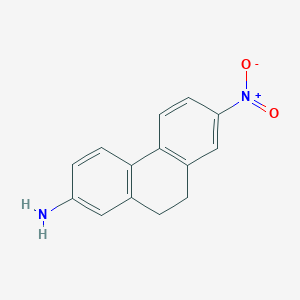
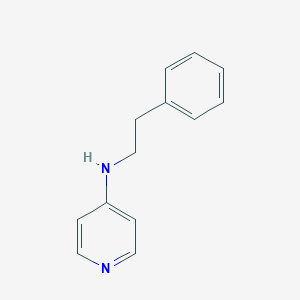
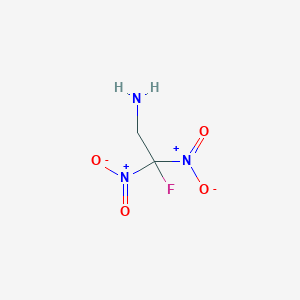
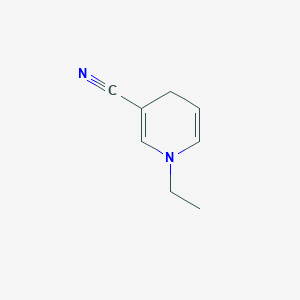
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
